

Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dichloropyridine**

Cat. No.: **B146566**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dichloropyridine** (CAS No. 2402-77-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and a workflow visualization to facilitate the structural elucidation and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy for **2,3-Dichloropyridine**.

Table 1.1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.31	dd	J = 4.5, 1.8 Hz	H-6	CDCl ₃
7.78	dd	J = 7.9, 1.8 Hz	H-4	CDCl ₃
7.23	dd	J = 7.9, 4.5 Hz	H-5	CDCl ₃
8.57	dd	J = 4.8, 1.7 Hz	H-6	DMSO-d ₆
8.22	dd	J = 7.3, 1.7 Hz	H-4	DMSO-d ₆
7.61	t	J = 7.3, 4.8 Hz	H-5	DMSO-d ₆

Data sourced from ChemicalBook.[\[1\]](#)[\[2\]](#)

Table 1.2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent
147.9	C-2	CDCl ₃
130.5	C-3	CDCl ₃
150.1	C-6	CDCl ₃
139.4	C-4	CDCl ₃
123.0	C-5	CDCl ₃

Note: Specific spectral data for ^{13}C NMR is available and has been compiled from spectral databases.

Table 1.3: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Putative Assignment
147	100	[M] ⁺ (Molecular Ion)
149	64	[M+2] ⁺ (Isotope Peak)
112	85	[M-Cl] ⁺
76	34	[C ₄ H ₂ N] ⁺

Data indicates the molecular ion as a prominent peak, with a significant M+2 peak characteristic of a dichlorinated compound.[3]

Table 1.4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description	Functional Group Assignment
~3050	Weak	Aromatic C-H Stretch
~1560	Medium	Aromatic C=C Stretch
~1410	Strong	Aromatic C=C Stretch
~1100	Strong	C-Cl Stretch
~790	Strong	C-H Out-of-plane Bend

Note: A complete vibrational assignment for **2,3-Dichloropyridine** has been reported, with spectra measured in various phases.[4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2,3-Dichloropyridine** by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Protocol:

- Sample Preparation: Accurately weigh 5-25 mg of **2,3-Dichloropyridine** for ^1H NMR or 20-50 mg for ^{13}C NMR. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.^[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and improve spectral resolution. For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ^1H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,3-Dichloropyridine** by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol:

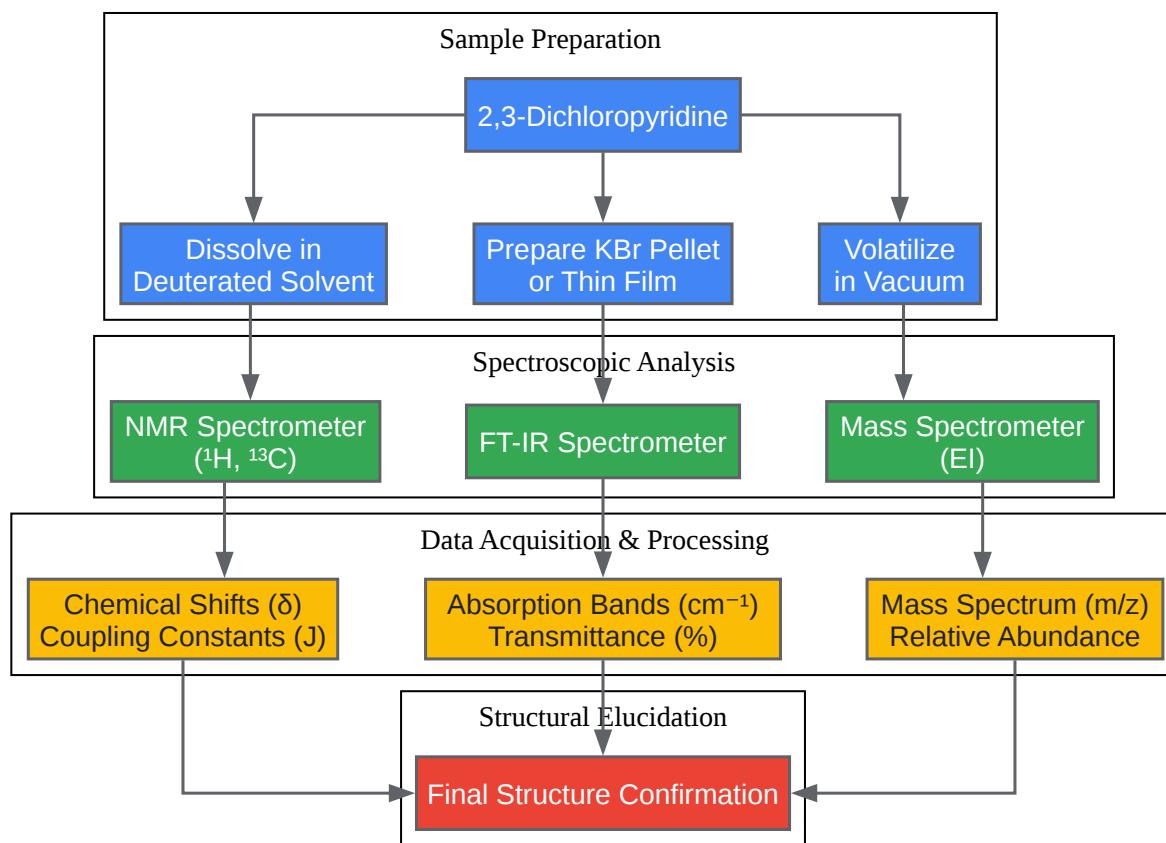
- Sample Preparation (Solid Sample):
 - KBr Pellet Method: A small amount of **2,3-Dichloropyridine** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Solid Film Method: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving

a thin film of the compound on the plate.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are then correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,3-Dichloropyridine** to confirm its elemental composition and provide structural information.


Protocol:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized by heating in a vacuum.
- Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$). The high energy of this process often causes the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is

known as the base peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,3-Dichloropyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dichloropyridine(2402-77-9) ^{13}C NMR spectrum [chemicalbook.com]
- 3. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146566#spectroscopic-data-for-2-3-dichloropyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com